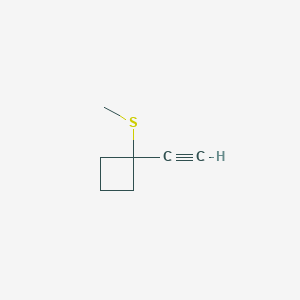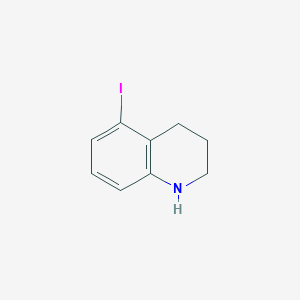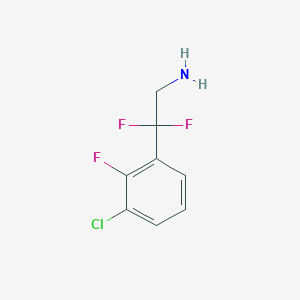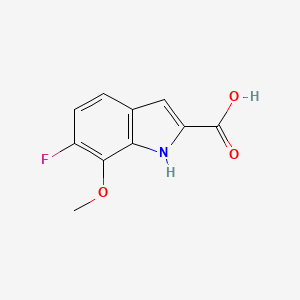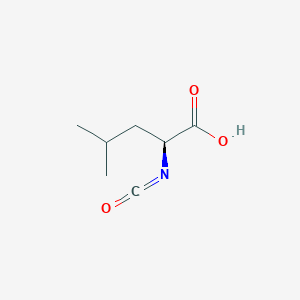
(S)-2-Isocyanato-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Isocyanato-4-methylpentanoic acid is an organic compound with the molecular formula C7H11NO3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Isocyanato-4-methylpentanoic acid typically involves the reaction of (S)-2-amino-4-methylpentanoic acid with phosgene or a phosgene substitute under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isocyanate group. The reaction can be represented as follows:
(S)-2-Amino-4-methylpentanoic acid+Phosgene→(S)-2-Isocyanato-4-methylpentanoic acid+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of alternative phosgene substitutes, such as diphosgene or triphosgene, can also be employed to enhance safety and reduce the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Isocyanato-4-methylpentanoic acid undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes and other polymeric materials.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as alcohols, amines, and thiols can react with the isocyanate group under mild conditions to form various derivatives.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the isocyanate group.
Polymerization: Catalysts such as dibutyltin dilaurate can be used to initiate polymerization reactions.
Major Products Formed
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Polyurethanes: Formed by polymerization reactions.
Scientific Research Applications
(S)-2-Isocyanato-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules and the development of bioconjugates.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to form durable polymers.
Mechanism of Action
The mechanism of action of (S)-2-Isocyanato-4-methylpentanoic acid involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the modification of target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Similar Compounds
®-2-Isocyanato-4-methylpentanoic acid: The enantiomer of (S)-2-Isocyanato-4-methylpentanoic acid, with similar reactivity but different stereochemistry.
Isocyanatoacetic acid: A simpler isocyanate compound with similar reactivity but lacking the chiral center.
2-Isocyanatopropanoic acid: Another isocyanate compound with a different alkyl chain structure.
Uniqueness
This compound is unique due to its chiral nature, which can impart specific stereochemical properties to the products formed in its reactions. This makes it valuable in the synthesis of enantiomerically pure compounds and in applications where chirality is important.
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(2S)-2-isocyanato-4-methylpentanoic acid |
InChI |
InChI=1S/C7H11NO3/c1-5(2)3-6(7(10)11)8-4-9/h5-6H,3H2,1-2H3,(H,10,11)/t6-/m0/s1 |
InChI Key |
CQHZIIXKMUVQGO-LURJTMIESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N=C=O |
Canonical SMILES |
CC(C)CC(C(=O)O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


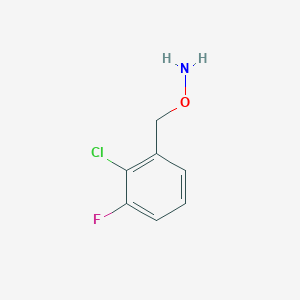

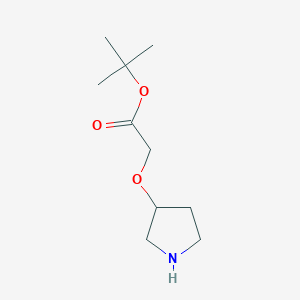
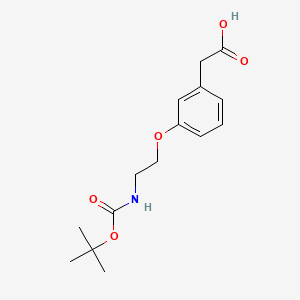
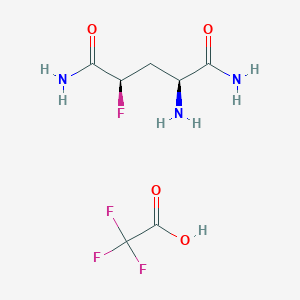


![2-(4-Bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13517598.png)
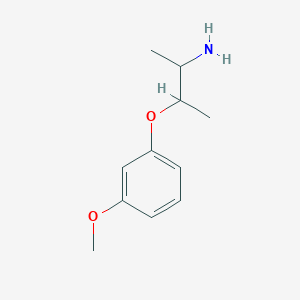
![1-[1-(2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbonyl)piperidin-4-yl]ethan-1-amine](/img/structure/B13517614.png)
